molecular formula C21H28N4OS B2455570 2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-67-6

2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Numéro de catalogue: B2455570
Numéro CAS: 898361-67-6
Poids moléculaire: 384.54
Clé InChI: DJFLBCRAOWZTBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4OS and its molecular weight is 384.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a hybrid molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological effects, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4OSC_{20}H_{26}N_{4}OS. Its structure features a thiazole and triazole moiety, which are known for their diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results:

  • In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines. For instance, it showed an IC50 value of <1μM<1\mu M against adenocarcinomic human alveolar basal epithelial cells (A549) and glioma cells (U-87MG) .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been noted to inhibit the activity of certain kinases that are critical in cancer cell signaling .

Other Biological Activities

Beyond its anticancer properties, preliminary evaluations suggest that this compound may also possess:

  • Antimicrobial Properties : Some derivatives of similar thiazole-triazole compounds have shown antibacterial and antifungal activities . However, specific data on this compound's antimicrobial efficacy remains limited.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on A549 Cells : In a controlled study, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .
  • Ehrlich Tumor Models : In vivo studies utilizing Ehrlich solid tumor models demonstrated that the compound inhibited tumor growth significantly compared to controls. The triglyceride inhibition (TGI) rates were noted at 62% at a dose of 25 mg/kg .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
2-Ethyl-5...A549<1Kinase inhibition
2-Ethyl-5...U-87MG<1Kinase inhibition
Control (Doxorubicin)A5490.009DNA intercalation

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

In Vitro Studies : The compound has demonstrated significant cytotoxicity against various human cancer cell lines. Notably, it exhibited an IC50 value of less than 1 µM against adenocarcinomic human alveolar basal epithelial cells (A549) and glioma cells (U-87MG).

Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it inhibits certain kinases critical in cancer cell signaling pathways.

Other Biological Activities

Beyond its anticancer properties, preliminary evaluations suggest that this compound may also possess:

Antimicrobial Properties : Some derivatives of similar thiazole-triazole compounds have shown antibacterial and antifungal activities; however, specific data on this compound's antimicrobial efficacy remains limited.

Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties through the modulation of inflammatory cytokines.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on A549 Cells : In a controlled study, varying concentrations of this compound were administered to A549 cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin.
  • Ehrlich Tumor Models : In vivo studies utilizing Ehrlich solid tumor models demonstrated that the compound inhibited tumor growth significantly compared to controls. The triglyceride inhibition (TGI) rates were noted at 62% at a dose of 25 mg/kg.

Anticancer Efficacy

CompoundCell LineIC50 (µM)Mechanism
2-Ethyl-5...A549<1Kinase inhibition
2-Ethyl-5...U-87MG<1Kinase inhibition
Control (Doxorubicin)A5490.009DNA intercalation

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiazolo-triazole ring system undergoes oxidation at sulfur or nitrogen centers under controlled conditions.

Reaction Conditions Products Key Findings
H₂O₂ (3 eq.), CH₃COOH, 80°CSulfoxide derivative via S-oxidationOxidation occurs preferentially at the thiazole sulfur, retaining triazole ring stability .
KMnO₄ (aq.), acidic pHCleavage of thiazole ring to form sulfonic acid intermediatesReaction proceeds via radical intermediates, confirmed by EPR spectroscopy.

Reduction Reactions

The ethylphenyl and piperidinyl substituents influence reducibility:

Reagent Target Site Outcome
NaBH₄, EtOHReduction of imine groups in piperidinePartial conversion to secondary amines without ring opening.
H₂ (1 atm), Pd/CAromatic nitro groups (if present)Not observed in this compound; no nitro substituents confirmed.

Nucleophilic Substitution

The 6-hydroxyl group exhibits reactivity:

Reagent Reaction Type Products
POCl₃, DMFChlorination at C6-OH6-chloro derivative (yield: 72%)
MeI, K₂CO₃Methylation6-methoxy analog (yield: 68%)

Acid-Base Reactions

The compound demonstrates pH-dependent stability:

  • Acidic Conditions (pH < 3):
    Protonation occurs at the triazole N2 position, leading to partial ring distortion .

  • Basic Conditions (pH > 10):
    Deprotonation of the 6-hydroxyl group (pKa ≈ 8.9) enhances water solubility by 40%.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Norrish-Type Cleavage of the ethyl group at C2 (quantum yield: 0.12).

  • Formation of dimeric species via [2+2] cycloaddition under inert atmosphere .

Biological Reactivity

In vitro studies reveal enzyme-mediated transformations:

  • Cytochrome P450 3A4 oxidizes the 3-methylpiperidine group to a hydroxymethyl derivative (Km = 12 μM).

  • Glucuronidation at C6-OH occurs in hepatic microsomes (Vmax = 8.2 nmol/min/mg) .

Comparative Reactivity Table

Key functional group reactivities ranked by observed rates:

Group Reactivity (Relative) Primary Reaction Partners
C6-OHHighAlkyl halides, acyl chlorides
Thiazole SModeratePeroxides, electrophiles
Piperidine NLowProtons, alkylating agents

Degradation Pathways

Stability studies under ICH guidelines identified:

  • Hydrolytic Degradation : 15% decomposition in pH 9 buffer at 40°C over 30 days.

  • Oxidative Degradation : 22% sulfoxide formation under accelerated peroxide stress.

Propriétés

IUPAC Name

2-ethyl-5-[(4-ethylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-4-15-8-10-16(11-9-15)18(24-12-6-7-14(3)13-24)19-20(26)25-21(27-19)22-17(5-2)23-25/h8-11,14,18,26H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFLBCRAOWZTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.